molecular formula C2H8NO2PS B101082 O,O-Dimethyl phosphoramidothioate CAS No. 17321-47-0

O,O-Dimethyl phosphoramidothioate

Cat. No.: B101082
CAS No.: 17321-47-0
M. Wt: 141.13 g/mol
InChI Key: NKYPKIVMIGIWOB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

O,O-Dimethyl phosphoramidothioate, also known as spermine, is a polyamine that plays a crucial role in the metabolism of living organisms . It is primarily involved in the synthesis of nucleic acids and proteins, making it an essential regulatory substance . Spermine’s primary targets are DNA, RNA, proteins, and charged membrane components .

Mode of Action

Spermine interacts with its targets primarily through electrostatic reactions . In acidic conditions, it exhibits the characteristics of polycationic polyamines and can bind to DNA in viruses and bacteria . This binding increases the stability and flexibility of DNA molecules, making spermine a necessary component in cell culture media .

Biochemical Pathways

The biochemical pathways affected by spermine are primarily those involved in the synthesis of nucleic acids and proteins . The compound is synthesized in the body from putrescine (butane diamine) and S-adenosylmethionine through the catalysis of various enzymes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of nucleic acids and proteins . By binding to DNA, it increases the stability and flexibility of the DNA molecules, which can influence the processes of transcription and translation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its activity can be influenced by pH levels, as it exhibits the characteristics of polycationic polyamines in acidic conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound involves the same synthetic routes but on a larger scale, ensuring the maintenance of reaction conditions and the purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: O,O-Dimethyl phosphoramidothioate is used as an intermediate in the synthesis of organophosphorus pesticides. It is also employed in the study of reaction mechanisms involving phosphorus compounds .

Biology and Medicine: In biological research, this compound is used to study the effects of organophosphorus compounds on enzymatic activities and cellular processes. It is also investigated for its potential use in developing new pharmaceuticals .

Industry: Industrially, this compound is crucial in the production of insecticides and herbicides. It is also used in the synthesis of other organophosphorus compounds that have various applications in agriculture .

Comparison with Similar Compounds

  • O,O-Diethyl phosphoramidothioate
  • O,O-Dimethyl phosphorodithioate
  • O,O-Diethyl phosphorodithioate

Comparison: O,O-Dimethyl phosphoramidothioate is unique due to its specific structure, which allows it to be an effective intermediate in the synthesis of certain pesticides. Compared to O,O-diethyl phosphoramidothioate, it has different reactivity and stability profiles, making it suitable for specific industrial applications .

Properties

IUPAC Name

[amino(methoxy)phosphinothioyl]oxymethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO2PS/c1-4-6(3,7)5-2/h1-2H3,(H2,3,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYPKIVMIGIWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NO2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027789
Record name O,O-Dimethyl phosphoramidothioate
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17321-47-0
Record name Phosphoramidothioic acid, O,O-dimethyl ester
Source CAS Common Chemistry
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Record name O,O-Dimethyl phosphoramidothioate
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Record name O,O-Dimethyl phosphoramidothioate
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Record name Phosphoramidothioic acid, O,O-dimethyl ester
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Record name O,O-Dimethyl phosphoramidothioate
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Record name O,O-dimethyl thiophosphoramidate
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Record name O,O-DIMETHYL PHOSPHORAMIDOTHIOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O,O-Dimethyl phosphoramidothioate
Reactant of Route 2
O,O-Dimethyl phosphoramidothioate
Customer
Q & A

Q1: What are the analytical methods commonly employed to characterize and quantify O,O-Dimethyl phosphoramidothioate?

A1: Gas chromatography (GC) has proven to be an effective method for analyzing this compound. A specific method utilizing Ethyl benzoate as an internal standard demonstrated high accuracy and reliability in determining the compound's concentration [].

Q2: What is known about the stability of this compound?

A2: this compound exhibits specific reactivity profiles. Research indicates it can undergo sulfur/oxygen exchange reactions with aldehydes like chloral, leading to the formation of corresponding oxo compounds and their chloral adducts []. Additionally, a study highlighted a case of a plant explosion in Taiwan attributed to the thermal decomposition of this compound, emphasizing the importance of understanding its thermal stability under various conditions [].

Q3: Has the thermal stability of this compound been studied in detail?

A3: Yes, research has focused on evaluating the thermal stability and potential runaway hazards of this compound using calorimetric techniques and by determining thermokinetic parameters []. This type of research is crucial for ensuring safe handling and processing of this compound.

Q4: Have any novel derivatives of this compound been synthesized and characterized?

A4: Yes, researchers have synthesized a series of trichloromethyl-containing this compound derivatives. These derivatives were produced by reacting this compound with chloral imines, which were generated from chloral and substituted anilines. The structures of these novel compounds have been elucidated using spectroscopic techniques such as IR, 1H NMR, 31P NMR, and FT-MS [].

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